

The Structural Biology of Oxyntomodulin: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of the structural and functional characteristics of the peptide hormone Oxyntomodulin (OXM). It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases. This document details the peptide's primary structure, its interaction with key receptors, and the experimental methodologies used for its characterization.

Core Structure of Oxyntomodulin

Oxyntomodulin is a 37-amino acid peptide that is post-translationally derived from the proglucagon precursor.[1][2] It is composed of the 29-amino acid sequence of glucagon with an eight-amino acid C-terminal extension.[3] The amino acid sequence of human Oxyntomodulin is as follows:

H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-Lys-Arg-Asn-Arg-Asn-Ala-OH[4]

This primary structure is crucial for its biological activity, enabling it to act as a dual agonist for both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[2][5]

Quantitative Analysis of Oxyntomodulin's Biological Activity



The dual agonism of Oxyntomodulin is central to its therapeutic potential. The following tables summarize key quantitative data regarding its pharmacokinetic properties and receptor interactions.

Table 1: Pharmacokinetic Properties of Human

Oxyntomodulin

| Parameter | Value | Species | Reference |
|-----------------------------|------------------------|---------|-----------|
| Half-life | ~12 minutes | Human | [1][6] |
| Metabolic Clearance Rate | ~5.2 ml/kg/min | Human | [6] |
| Half-life | 6.4 +/- 0.5 min | Rat | [7] |
| Metabolic Clearance Rate | 11.9 +/- 0.5 ml/kg/min | Rat | [7] |

Table 2: Receptor Binding and Functional Activity of Oxyntomodulin

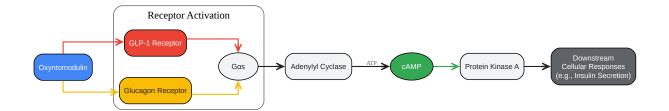


| Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
|----------|----------------------|-----------|------------|-----------|-----------|
| GLP-1R | cAMP Accumulation | EC50 | ~2 | RIN T3 | [8] |
| GCGR | cAMP Accumulation | EC50 | ~50 | RIN T3 | [8] |
| GLP-1R | Binding Affinity | IC50 | ~0.15 | RIN T3 | [8] |
| GCGR | Binding Affinity | IC50 | ~15 | RIN T3 | [8] |
| hGLP-1R | cAMP Accumulation | EC50 | 6.7 ± 2.7 | HEK293 | |
| hGCGR | cAMP Accumulation | EC50 | 4.1 ± 1.7 | HEK293 | _ |
| mGLP-1R | Binding Affinity | Ki | 25.1 | Mouse | [9] |
| mGCGR | Binding Affinity | Ki | 15.9 | Mouse | [9] |

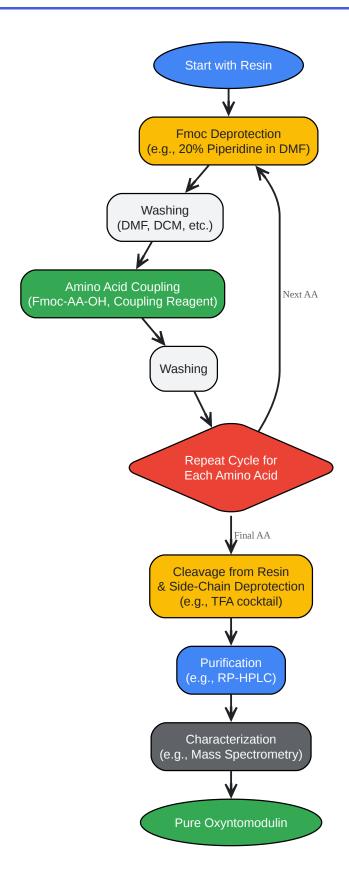
Signaling Pathways of Oxyntomodulin

Oxyntomodulin exerts its effects by activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors (GPCRs). Upon binding, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates various physiological responses, including insulin secretion, suppression of appetite, and regulation of glucose homeostasis.[2][8][10]









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